Tautomeric Structure Defined by Solid-State NMR and X-Ray Crystallography
The tautomeric form of 3-amino-4-hydroxy-5-phenylfuran-2(5H)-one has been unequivocally determined in the solid state. Schmidt et al. assigned the structure as (5H)-2-amino-3-hydroxy-5-phenyl-furan-4-one (compound 1b) using high-resolution solid-state ¹³C NMR and single-crystal X‑ray crystallography [1]. This tautomer predominates over the alternative 3‑amino‑4‑hydroxy‑5‑phenyl‑2(5H)‑furanone form, a distinction critical for understanding hydrogen‑bonding networks in co‑crystal design. In contrast, the simpler analog 5-phenylfuran-2(5H)-one (CAS 53138-45-7) lacks both amino and hydroxyl substituents, eliminating the possibility of analogous tautomerism [2].
| Evidence Dimension | Predominant solid-state tautomeric form |
|---|---|
| Target Compound Data | Predominantly (5H)-2-amino-3-hydroxy-5-phenyl-furan-4-one (tautomer 1b) by solid-state NMR and X‑ray |
| Comparator Or Baseline | 5-Phenylfuran-2(5H)-one (CAS 53138-45-7): no amino or hydroxyl groups; tautomerism not possible. |
| Quantified Difference | Qualitative structural distinction; no keto–enol tautomerism possible without the 3‑amino/4‑hydroxy substitution |
| Conditions | Solid‑state ¹³C NMR spectroscopy and single‑crystal X‑ray diffraction |
Why This Matters
Confirmation of the dominant tautomeric form is essential for accurate molecular docking, pharmacophore modeling, and co‑crystal engineering; the analog 5-phenylfuran-2(5H)-one cannot serve as a structural surrogate.
- [1] M. Schmidt et al., On the Structure of Hydroxy-5-phenyl-furanone Derivatives: NMR-Spectroscopy in Solution and High-Resolution Solid-State ¹³C NMR-Spectroscopy in Relation to X-Ray Crystallography, Zeitschrift für Naturforschung B, 48(10), 1993, pp. 1372–1380. View Source
- [2] CAS Common Chemistry, 5-Phenyl-2(5H)-furanone, CAS RN 53138-45-7, accessed April 2026. View Source
